N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide
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Overview
Description
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with a propyl group and a hydroxy-methylsulfanyl-propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-propylbenzoic acid and 2-hydroxy-2-methyl-3-(methylsulfanyl)propan-1-amine.
Amide Formation: The carboxylic acid group of 4-propylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-hydroxy-2-methyl-3-(methylsulfanyl)propan-1-amine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: Its structural properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and methylsulfanyl groups could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-methylbenzamide
- N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-ethylbenzamide
Uniqueness
N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide is unique due to its specific substitution pattern, which may confer distinct physical and chemical properties compared to its analogs. The propyl group on the benzamide core can influence its lipophilicity and overall molecular interactions, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-4-5-12-6-8-13(9-7-12)14(17)16-10-15(2,18)11-19-3/h6-9,18H,4-5,10-11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAYGJMZSFBGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC(C)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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